2,5-Dichloro-3-fluorobenzaldehyde
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Overview
Description
2,5-Dichloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of 3-fluorobenzaldehyde. The process typically includes the following steps:
Halogenation: 3-fluorobenzaldehyde is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 5 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: 2,5-Dichloro-3-fluorobenzoic acid.
Reduction: 2,5-Dichloro-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-3-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3-fluorobenzaldehyde
- 2,5-Dichloro-4-fluorobenzaldehyde
- 2,5-Dichloro-3-methylbenzaldehyde
Uniqueness
2,5-Dichloro-3-fluorobenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable in the synthesis of specific organic compounds that require precise functional group placement .
Properties
IUPAC Name |
2,5-dichloro-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREBJBYYVPYMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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